molecular formula C11H11BrO2 B1283529 6-Bromo-2,2-dimethylchroman-4-one CAS No. 99853-21-1

6-Bromo-2,2-dimethylchroman-4-one

Cat. No. B1283529
CAS RN: 99853-21-1
M. Wt: 255.11 g/mol
InChI Key: KMLKUNVLSWKFLA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated organic compounds often involves the substitution of hydrogen atoms with bromine atoms, which can significantly alter the properties of the original compound. For instance, the synthesis of brominated biindenylidenediones from their non-brominated precursors demonstrates how bromine substitution can be achieved and how it affects the properties of the molecules . Similarly, the one-pot synthesis of 6-bromo-4,4-dimethylthiochroman from bromobenzene shows an efficient approach to introducing bromine into a compound, which could be relevant for synthesizing 6-Bromo-2,2-dimethylchroman-4-one .

Molecular Structure Analysis

The molecular structure of brominated compounds can be quite complex, as seen in the crystal structure analysis of various brominated molecules. For example, the crystal structure of 7-bromo-4,4-dimethylbicyclo[6.3.0]undecane-2,6-dione provides insights into the configuration and conformation of the compound, which could be similar to the structure of 6-Bromo-2,2-dimethylchroman-4-one . The molecular arrangement and defective tightness in the crystal structure of brominated biindenylidenediones also offer valuable information on how bromination can affect molecular packing .

Chemical Reactions Analysis

Brominated compounds can participate in a variety of chemical reactions. The reactivity of such compounds is often studied to understand their potential applications. For instance, the bromination of 2,2,6-trialkyl-1,3-dioxan-4-ones and the subsequent application of the deuterium isotope effect for synthesis demonstrates the reactivity of brominated compounds under free-radical conditions . The study of bromination of 6-dibromomethyl-6-methylcyclohexyl-2,4-dien-1-one and the formation of various brominated derivatives further exemplifies the diverse reactivity of such molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are often significantly different from their non-brominated counterparts. The photochromic and photomagnetic properties of brominated biindenylidenediones, as well as their UV-Vis absorption spectra, highlight how bromine substitution can affect the optical and magnetic properties of a compound . The solubility behavior of triorganotin bromides and their dissociation in water also provide insights into the solubility and stability of brominated compounds .

Scientific Research Applications

Synthesis and Chemical Applications

  • One-Pot Synthesis Techniques

    6-Bromo-2,2-dimethylchroman-4-one derivatives have been synthesized using one-pot techniques. For example, 6-bromo-4,4-dimethylthiochroman was synthesized from bromobenzene, showcasing an approach with low consumption and pollution (Zhou et al., 2013).

  • Synthetic Intermediates in Drug Development

    Compounds related to 6-Bromo-2,2-dimethylchroman-4-one, like 4,6‐Disubstituted 2,2‐dimethylchromans, are reported as pharmacologically active and target ATP‐sensitive potassium channels. Their effects on inhibiting insulin release and relaxing vascular smooth muscle cells have been studied, reflecting their interaction with specific ion channels (Pirotte et al., 2017).

Biochemical Research

  • Role in Biological Systems

    Derivatives of 2,2-dimethylchroman, like 6-bromo-2,5-dimethoxyphenethylamine (2C-B), have been studied for their disposition and kinetic profile in biological systems. Studies on rats have shown that 2C-B penetrates the blood/brain barrier without significant delay, indicating its potential impact on neuropharmacology and toxicology (Rohanová et al., 2008).

  • Metabolic Pathways Analysis

    Research has been conducted on the metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive drug structurally similar to 6-Bromo-2,2-dimethylchroman-4-one. Such studies provide insights into its metabolism in humans and other species, which is essential for understanding its pharmacological and toxicological profile (Carmo et al., 2005).

Advanced Material Synthesis

  • Synthesis of Organic Compounds: Research into the synthesis of related compounds, such as bromo-substituted hydrodipyrrins, which are precursors to synthetic bromo-chlorins and bromo-bacteriochlorins, has shown the potential of using 6-Bromo-2,2-dimethylchroman-4-one derivatives in advanced material synthesis. These compounds are crucial for various molecular designs in material science (Krayer et al., 2009).

properties

IUPAC Name

6-bromo-2,2-dimethyl-3H-chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLKUNVLSWKFLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C(O1)C=CC(=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60563646
Record name 6-Bromo-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2,2-dimethylchroman-4-one

CAS RN

99853-21-1
Record name 6-Bromo-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of piperidine (2,83 g, 33.25 mmol) in 45 mL benzene was added trifluoroacetic acid (344.6 mg, 3.02 mmol) as a solution in 4.0 mL of benzene. Acetone (8.78 g, 151.3 mmol) was added followed by 2-hydroxy-5-bromoacetophenone (Compound 259, 6.50 g, 30.23 mmol). The resulting solution was heated to reflux in a flask fitted with a Dean-Stark trap. After 24 hours, an additional 2.5 equivalents of acetone and 0.1 equivalents of trifluoroacetic acid were added. After a total of 43 hours the reaction was cooled to room temperature and diluted with EtOAc. The solution was washed with 1M aqueous HCl, H2O, and saturated aqueous NaCl before being dried (MgSO4) and concentrated under reduced pressure. Distillation of the residual oil (bulb-to-bulb) afforded 4.80 g (62%) of the title compound as a clear yellow oil, bp 105-115° C./5 mm. The reaction conditions here are a moderate modification of the synthesis of the title compound described by Buckle et al. in J. Med. Chem. 1990 3028-3034. 1H NMR (300 MHz, CDCl3) δ: 7.97 (1H, d, J=2.6 Hz), 7.54 (1H, dd, J=2.6, 8.7 Hz), 6.84 (1H, d, J=8.8 Hz), 2.72 (2H, s), 1.46 (6H, s).
Name
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0 (± 1) mol
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33.25 mmol
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344.6 mg
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45 mL
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4 mL
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8.78 g
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6.5 g
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Yield
62%

Synthesis routes and methods II

Procedure details

A solution of 1-(5-bromo-2-hydroxy-phenyl)-ethanone (21.4 g, 0.1 mol), acetone (365 mL) and pyrrolidine (8.4 mL) in toluene (220 mL) is refluxed for 4 h. To the reaction mixture is added acetone (36.5 mL), the mixture is refluxed for 15 h. Then 1 N HCl (220 mL) is added, extracted with ethyl acetate (200 mL 3×). The combined organic layers were washed with water (150 mL), brine (150 mL), dried over anhydrous Na2SO4, filtered, and evaporated to give 6-bromo-2,2-dimethyl-chroman-4-one (18 g, 71%).
Quantity
21.4 g
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reactant
Reaction Step One
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365 mL
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8.4 mL
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220 mL
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36.5 mL
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220 mL
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Reaction Step Three

Synthesis routes and methods III

Procedure details

In another exemplary reaction sequence shown in Reaction Scheme 15, 4-bromophenol is reacted with acetyl chloride (AcCl) to provide the corresponding ester, and the ester made to undergo a Fries rearrangement under Friedel Crafts conditions to provide 2-acetyl-4-bromophenol. 2-Acetyl-4-bromophenol is reacted with acetone in the presence of piperidine and trifluoroacetic acid (TFA) to give 6-bromo-2,2-dimethyl-chroman-4-one. The latter compound is reacted with the Grignard reagent of the formula R1MgX and then with acid to provide the 6-bromo-2,2-dimethyl-chromene derivative of Formula 17.
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Synthesis routes and methods IV

Procedure details

A solution of 5-bromo-2-hydroxyacetophenone 10.0 g (46.5 milli mole), acetone (17 ml) and pyrrolidine (3.9 ml) in toluene (100 ml) was refluxed for 4 hours. To the mixture was added acetone (17 ml), and the mixture was refluxed for 15 hours. To the mixture was added 1N hydrochloric acid (100 ml), and the mixture was extracted with ethyl acetate. The organic layer was washed with water and saturated brined, dried with magnesium sulfate and concentrated under reduced pressure. The residue was purified with silica gel column chromatography (ethyl acetate/hexane=1:7) to give yellow oil of 6-bromo-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one (7.57 g).
Quantity
10 g
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reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
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3.9 mL
Type
reactant
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100 mL
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solvent
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17 mL
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2,2-dimethylchroman-4-one
Reactant of Route 2
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6-Bromo-2,2-dimethylchroman-4-one
Reactant of Route 3
Reactant of Route 3
6-Bromo-2,2-dimethylchroman-4-one
Reactant of Route 4
6-Bromo-2,2-dimethylchroman-4-one
Reactant of Route 5
6-Bromo-2,2-dimethylchroman-4-one
Reactant of Route 6
6-Bromo-2,2-dimethylchroman-4-one

Citations

For This Compound
4
Citations
R Livingstone, D Miller, S Morris - Journal of the Chemical Society …, 1960 - pubs.rsc.org
(VI), after treatment of the tribromo-derivative (111) with aqueous potassium hydroxide were unsuccessful. As a result it was not possible to obtain 6-bromo-2, 2-dimethylchroman-3-01 …
Number of citations: 3 pubs.rsc.org
FC Solis - 2004 - search.proquest.com
Pathways to the synthesis of Fusarochromanone (FC-101), a potent angiogenesis inhibitor, have been developed. The intermediate 5-amino-6-iodo-2, 2-dimethylchroman-4-one (56) …
Number of citations: 1 search.proquest.com
MA Al Noman, RAD Cuellar, JL Kyzer… - European Journal of …, 2023 - Elsevier
Reported here are the synthesis and in vitro evaluation of a series of 26 retinoic acid analogs based on dihydronaphthalene and chromene scaffolds using a transactivation assay. …
Number of citations: 4 www.sciencedirect.com
KW Hunt, AW Cook, RJ Watts, CT Clark… - Journal of Medicinal …, 2013 - ACS Publications
A hallmark of Alzheimer’s disease is the brain deposition of amyloid beta (Aβ), a peptide of 36–43 amino acids that is likely a primary driver of neurodegeneration. Aβ is produced by the …
Number of citations: 65 pubs.acs.org

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